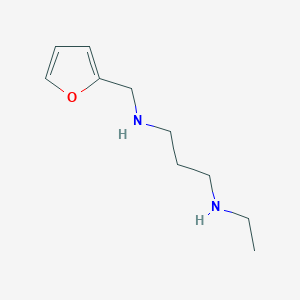

N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine

Description

N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine is a 1,3-propanediamine derivative featuring an ethyl group at the N1 position and a 2-furylmethyl substituent at the N3 position. This compound belongs to a class of polyamines with diverse applications in medicinal chemistry, coordination chemistry, and materials science. Such structural attributes make it a candidate for ligand design, drug delivery systems, or bioactive molecule synthesis .

Properties

IUPAC Name |

N-ethyl-N'-(furan-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-2-11-6-4-7-12-9-10-5-3-8-13-10/h3,5,8,11-12H,2,4,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVXAYKDDRGBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-diaminopropane, ethyl bromide, and 2-furylmethyl chloride.

Alkylation Reaction: The first step involves the alkylation of 1,3-diaminopropane with ethyl bromide under basic conditions to form N1-ethyl-1,3-propanediamine.

Furylmethylation: The second step involves the reaction of N1-ethyl-1,3-propanediamine with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

Purification: Employing purification techniques such as distillation, crystallization, or chromatography to obtain the desired purity of the compound.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation Products: Furan derivatives with various functional groups.

Reduction Products: Amine derivatives with reduced nitrogen functionalities.

Substitution Products: Substituted diamines with different alkyl or acyl groups.

Scientific Research Applications

N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

Binding to Active Sites: Interacting with the active sites of enzymes, thereby modulating their activity.

Receptor Interaction: Binding to specific receptors and influencing signal transduction pathways.

Pathway Modulation: Affecting various biochemical pathways through its chemical reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Hydrophobicity : The 2-furylmethyl group increases hydrophobicity compared to hydroxylated derivatives (e.g., TPD) but less than fully aromatic analogs (e.g., dibenzyl derivatives) .

- Electronic Effects : The furan oxygen may participate in hydrogen bonding, contrasting with halogenated derivatives (e.g., 2-chloro-4-fluorobenzyl), where electron-withdrawing groups dominate .

- Coordination Chemistry : Unlike tripodal polyamines (e.g., TAL3PYR), the target compound’s asymmetrical substitution may favor selective metal binding, similar to Schiff base complexes in .

Biological Activity

N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine is a bioactive compound with a molecular formula of C10H18N2O and a molecular weight of 182.27 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N2O |

| Molecular Weight | 182.27 g/mol |

| CAS Number | Not specified |

| Physical State | Liquid |

| Melting Point | Not available |

| Boiling Point | Not available |

This compound exhibits various biological activities that are primarily attributed to its structural characteristics. The presence of the furylmethyl group is thought to enhance its interaction with biological targets, which may include enzymes and receptors involved in metabolic pathways.

Key mechanisms include:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic processes.

- Antimicrobial Activity: Some reports indicate that it may possess antimicrobial properties, making it a candidate for further research in combating bacterial infections.

Case Studies and Research Findings

-

Antimicrobial Studies:

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Assays:

- Cytotoxicity assays conducted on cancer cell lines revealed that the compound exhibits selective cytotoxic effects, particularly against certain types of cancer cells. This selectivity is crucial for developing targeted cancer therapies.

-

Pharmacokinetics:

- Research on the pharmacokinetic profile of this compound is limited but necessary for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings suggest favorable absorption characteristics.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Potential for drug development |

| N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine | Low | Moderate | Less effective than above |

| 1,3-Propanediamine | None | Low | Baseline comparison |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-Ethyl-N3-(2-furylmethyl)-1,3-propanediamine, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via alkylation of 1,3-propanediamine using ethyl and 2-furylmethyl halides. Key parameters include:

- Temperature control: Reflux conditions (e.g., 80–100°C) to enhance reactivity while minimizing decomposition .

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.

- Stoichiometry: A 2:1 molar ratio of alkylating agents to 1,3-propanediamine ensures complete substitution at both N1 and N3 positions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product with >90% purity.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer:

- NMR:

- 1H NMR: Peaks at δ 6.2–7.4 ppm confirm the furyl group; δ 2.5–3.5 ppm corresponds to ethyl and propylamine protons .

- 13C NMR: Signals at 110–150 ppm (furyl carbons) and 40–50 ppm (amine carbons) .

- IR: Stretching vibrations at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C-N) .

- Mass Spectrometry: Molecular ion peak at m/z 196 (C10H18N2O) confirms molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies of this compound analogs?

- Methodological Answer:

- Dose-response assays: Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Receptor binding studies: Use radiolabeled ligands (e.g., [³H]-ligands) to quantify affinity for polyamine-binding sites .

- Computational modeling: Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to validate binding poses .

- Statistical analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish significant differences across experimental replicates .

Q. How can the conformational flexibility of this compound impact its interaction with biological targets?

- Methodological Answer:

- Molecular dynamics (MD) simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify dominant conformers .

- Free energy calculations: Use MM-PBSA to estimate binding energies for different conformers interacting with polyamine transporters .

- Comparative studies: Analyze analogs (e.g., N1-Ethyl-N3-isopropyl variants) to isolate furyl-specific effects on bioactivity .

Q. What experimental designs optimize the compound’s stability under physiological conditions?

- Methodological Answer:

- pH stability assays: Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC at 24/48/72-hour intervals .

- Serum stability tests: Add fetal bovine serum (FBS) to simulate in vivo conditions; quantify intact compound using LC-MS .

- Temperature-dependent studies: Store samples at 4°C, 25°C, and 37°C to assess thermal degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.